molecular formula C13H20ClNO B1432166 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride CAS No. 23935-14-0

3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride

Cat. No. B1432166
CAS RN: 23935-14-0
M. Wt: 241.76 g/mol
InChI Key: ZNCZUACZBJPGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride, also known as 3DMAP, is an organic compound found in various plant species. It is a derivative of the amino acid leucine, and has a wide range of applications in the scientific research field. In particular, 3DMAP is used in the synthesis of a variety of compounds, and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, including peptides, antibiotics, and drugs. 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride has also been studied for its potential as an anti-inflammatory agent, and its ability to inhibit the growth of certain cancer cells. Additionally, 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride has been used in the synthesis of a variety of enzymes, as well as in the development of new drugs and drug delivery systems.

Mechanism Of Action

The mechanism of action of 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride is not yet fully understood. However, it is believed that 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride has been found to bind to certain receptors, such as the glucocorticoid receptor, and may play a role in modulating the activity of these receptors.

Biochemical And Physiological Effects

3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, and to reduce inflammation in animal models. Additionally, 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride has been found to modulate the activity of certain hormones, such as cortisol, and to regulate the metabolism of fatty acids.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride in lab experiments is its low cost and availability. Additionally, 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride is relatively easy to synthesize and can be used in a wide range of experiments. However, one limitation of using 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride is that it is not water soluble, which can make it difficult to use in certain experiments. Additionally, 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride has been found to be toxic in high concentrations, and should be handled with caution.

Future Directions

1. Further research into the mechanism of action of 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride, particularly its ability to modulate the activity of certain receptors.
2. Development of new synthesis methods for 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride to improve its availability and cost-effectiveness.
3. Investigation of the potential therapeutic applications of 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride, such as its ability to inhibit the growth of certain cancer cells.
4. Exploration of the potential of 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride as an anti-inflammatory agent.
5. Development of new drug delivery systems using 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride.
6. Investigation of the potential of 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride to modulate the activity of certain hormones, such as cortisol.
7. Exploration of the potential of 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride to regulate the metabolism of fatty acids.
8. Investigation of the potential of 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride to act as an inhibitor of certain enzymes, such as COX-2.
9. Development of new compounds using 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride as a substrate.
10. Exploration of the potential of 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride to act as a therapeutic agent for certain diseases.

properties

IUPAC Name

3-(dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4;/h5-6,9H,7-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCZUACZBJPGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.